molecular formula C23H23FN6O4S B2977006 4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 922099-75-0

4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

Cat. No.: B2977006
CAS No.: 922099-75-0
M. Wt: 498.53
InChI Key: YAWFHBWWUMXVTF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heteroaromatic system commonly found in kinase inhibitors due to its ability to mimic ATP’s purine ring . Key structural attributes include:

  • Ethyl linker: Connects the core to a benzamide moiety.
  • Benzamide substitution: A 4-(dimethylsulfamoyl) group, contributing to hydrogen bonding and solubility via its sulfonamide functionality.

The dimethylsulfamoyl group distinguishes it from related compounds, offering unique electronic and steric properties that may influence target binding and pharmacokinetics.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4S/c1-28(2)35(33,34)19-8-6-17(7-9-19)22(31)25-10-11-30-21-20(13-27-30)23(32)29(15-26-21)14-16-4-3-5-18(24)12-16/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWFHBWWUMXVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the Fluorophenyl Group:

    Attachment of the Dimethylsulfamoyl Moiety:

    Final Coupling: The final step involves coupling the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

    Hydrolysis: Common conditions include acidic (HCl) or basic (NaOH) environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biological assays to study its effects on various biological systems.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 922131-26-8)

  • Core : Identical pyrazolo[3,4-d]pyrimidin-4-one.
  • Substituents :
    • R1 : Benzyl (vs. 3-fluorobenzyl in the target compound).
    • R2 : 4-(trifluoromethyl)benzamide (vs. dimethylsulfamoyl).
  • Lack of fluorine in the benzyl group may reduce target specificity compared to the 3-fluorophenyl substitution in the target compound.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

  • Core : Chromen-4-one fused with pyrazolopyrimidine (vs. standalone pyrazolopyrimidine).
  • Substituents :
    • R1 : 3-Fluorophenyl (shared with target compound).
    • R2 : 2-fluoro-N-isopropylbenzamide (vs. dimethylsulfamoyl).
  • Key Differences: The chromenone core may alter binding modes in kinase targets due to increased planarity and size.

Quantitative Comparison of Molecular Properties

Compound Core Structure R1 R2 Molecular Weight logP* Solubility (Predicted)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-fluorobenzyl 4-(dimethylsulfamoyl) ~500 2.8 Moderate (sulfonamide)
CAS 922131-26-8 Pyrazolo[3,4-d]pyrimidin-4-one Benzyl 4-(trifluoromethyl) 441.4 3.5 Low
Example 53 Chromen-4-one 3-fluorophenyl 2-fluoro-N-isopropyl 589.1 4.1 Low

*logP values estimated using fragment-based methods.

Bioactivity and Target Engagement

  • Structural Similarity Metrics :

    • The target compound shares a Tanimoto coefficient >0.7 with CAS 922131-26-8 (Morgan fingerprints), indicating significant structural overlap .
    • Clustering analysis () suggests both compounds likely target kinases via ATP-binding site competition, but the dimethylsulfamoyl group may introduce unique interactions with polar residues (e.g., Asp or Lys) .
  • Key Contrasts :

    • Metabolic Stability : The 3-fluorobenzyl group in the target compound may reduce oxidative metabolism compared to the benzyl group in CAS 922131-26-8 .
    • Selectivity : The dimethylsulfamoyl group’s hydrogen-bonding capacity could improve selectivity over kinases with shallow binding pockets compared to bulkier substituents like trifluoromethyl .

Research Findings and Implications

  • Synthetic Feasibility : The dimethylsulfamoyl group requires careful optimization in synthesis to avoid side reactions, as seen in ’s protocols for sulfonamide-containing compounds .
  • Drug-Likeness : The target compound’s moderate logP (~2.8) and solubility align with Lipinski’s rules, whereas higher logP in analogues (e.g., Example 53) may limit oral bioavailability .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C25H24FN3O5S
  • Molecular Weight : 497.54 g/mol
  • SMILES Notation : CC1Oc2ccc(NC(=O)c3ccc(cc3)S(=O)(=O)N(C)C)cc2N(Cc2ccccc2F)C1=

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dimethylsulfamoyl group suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)0.038
Butyrylcholinesterase (BuChE)0.024
Human Carbonic Anhydrase I1.80

These values indicate potent inhibitory activity, suggesting that the compound may have therapeutic applications in conditions where modulation of cholinergic activity is beneficial.

Case Studies

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds against neurotoxic agents. Results showed that these compounds could significantly reduce neuronal death induced by oxidative stress .
  • Antimicrobial Activity Evaluation : Another research focused on the antimicrobial properties of structurally related compounds. Findings indicated that these compounds exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential use as antibacterial agents .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step strategies. First, the pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or nitriles. The 3-fluorophenylmethyl group is introduced at the 5-position using α-chloroacetamide derivatives under nucleophilic substitution conditions (e.g., refluxing in acetonitrile with K₂CO₃ as a base) . The dimethylsulfamoyl and benzamide moieties are coupled via amide bond formation using coupling reagents like HATU or EDCI in DMF. Final purification employs column chromatography with gradients of ethyl acetate/hexane .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., pyrazolo[3,4-d]pyrimidin-4-one protons at δ 8.2–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., [M+H]⁺ calculated within 1 ppm error) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, especially for the pyrimidine and benzamide linkages .
  • HPLC-PDA : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like cyclization or amide coupling. Machine learning models trained on reaction databases can suggest optimal solvents, catalysts, or temperatures. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% . COMSOL Multiphysics simulations model heat/mass transfer in reactors to scale up synthesis while avoiding decomposition .

Advanced: What strategies address contradictory data in enzyme inhibition assays?

Answer:
Contradictions may arise from assay interference (e.g., compound aggregation or fluorescence quenching). Mitigation strategies:

  • Orthogonal Assays : Combine fluorescence-based and radiometric assays (e.g., using ³²P-labeled substrates for acps-pptase inhibition studies) .
  • Dose-Response Validation : Test multiple concentrations (0.1–100 µM) with Hill slope analysis to confirm sigmoidal behavior.
  • Statistical DOE : Use factorial designs to assess interactions between buffer pH, ionic strength, and co-solvents, minimizing false positives .

Basic: What is the role of the trifluoromethyl group in this compound’s bioactivity?

Answer:
The trifluoromethyl group enhances lipophilicity (logP ↑ by ~0.5–1.0 units), improving membrane permeability. It also increases metabolic stability by resisting oxidative degradation (C-F bonds are less prone to CYP450 metabolism). In enzyme assays, this group induces steric and electronic effects, improving binding affinity to hydrophobic pockets (e.g., in bacterial acps-pptase) .

Advanced: How to design experiments for studying structure-activity relationships (SAR)?

Answer:

  • Combinatorial Libraries : Synthesize analogs with systematic substitutions (e.g., replacing 3-fluorophenyl with other aryl groups).
  • QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic (Hammett σ), steric (Taft Es), and topological descriptors with IC₅₀ values.
  • Free-Energy Perturbation (FEP) : Predict ΔΔG for binding affinity changes upon substituent modifications .
  • CRISPR-Cas9 Knockouts : Validate target specificity by testing activity in acps-pptase-deficient bacterial strains .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1) for intermediates.
  • Preparative HPLC : For final compound purification (C18 column, 0.1% TFA in water/acetonitrile).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to improve crystalline yield .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Thermal Shift Assay (TSA) : Monitor protein melting temperature (Tm) shifts (ΔTm > 2°C indicates binding).
  • Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target engagement by quantifying protein stability post-treatment.
  • Photoaffinity Labeling : Use a radiolabeled or clickable probe to crosslink the compound to its target in live cells .

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